molecular formula C20H27FN4O B5985039 N-(4-fluoro-2-methylphenyl)-3-[1-[(1-methylimidazol-2-yl)methyl]piperidin-3-yl]propanamide

N-(4-fluoro-2-methylphenyl)-3-[1-[(1-methylimidazol-2-yl)methyl]piperidin-3-yl]propanamide

Cat. No.: B5985039
M. Wt: 358.5 g/mol
InChI Key: LRDCEINBKTWTQN-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-3-[1-[(1-methylimidazol-2-yl)methyl]piperidin-3-yl]propanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, an imidazole moiety, and a fluorinated aromatic ring, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-3-[1-[(1-methylimidazol-2-yl)methyl]piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN4O/c1-15-12-17(21)6-7-18(15)23-20(26)8-5-16-4-3-10-25(13-16)14-19-22-9-11-24(19)2/h6-7,9,11-12,16H,3-5,8,10,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDCEINBKTWTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CCC2CCCN(C2)CC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-3-[1-[(1-methylimidazol-2-yl)methyl]piperidin-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Imidazole Moiety: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Attachment of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be attached through a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Final Coupling Step: The final step involves coupling the piperidine-imidazole intermediate with the fluorinated aromatic ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-3-[1-[(1-methylimidazol-2-yl)methyl]piperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-3-[1-[(1-methylimidazol-2-yl)methyl]piperidin-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-3-[1-[(1-methylimidazol-2-yl)methyl]piperidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A bromide salt with similar antimicrobial activity.

Uniqueness

N-(4-fluoro-2-methylphenyl)-3-[1-[(1-methylimidazol-2-yl)methyl]piperidin-3-yl]propanamide is unique due to its specific combination of a piperidine ring, an imidazole moiety, and a fluorinated aromatic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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